8-Bromo-2-difluoromethyl-2H-isoquinolin-1-one
Description
Properties
IUPAC Name |
8-bromo-2-(difluoromethyl)isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO/c11-7-3-1-2-6-4-5-14(10(12)13)9(15)8(6)7/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZGAHSLLNDTNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=O)N(C=C2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
- Starting with a 2-aminobenzyl compound bearing a bromine substituent at the 8-position.
- The precursor is subjected to cyclization under acidic or basic conditions, often employing oxidants or dehydrating agents to facilitate ring closure.
- The key step involves forming the isoquinolinone ring via intramolecular cyclization, which can be promoted by heat or catalysts such as polyphosphoric acid (PPA).
Research Findings:
Notes:
- This method benefits from straightforward reaction conditions but requires careful control of reaction temperature and stoichiometry to maximize yield and selectivity.
Metal-Catalyzed Cross-Coupling Strategies
Transition-metal catalysis, especially palladium or copper catalysis, has been employed to introduce the bromine and difluoromethyl groups onto the isoquinoline scaffold.
Procedure:
- Synthesis begins with a halogenated isoquinoline precursor.
- Cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling, are used to attach the difluoromethyl group.
- Bromination at the 8-position is achieved through electrophilic aromatic substitution using N-bromosuccinimide (NBS).
Research Findings:
Notes:
- Catalytic conditions are optimized to prevent over-bromination or defluorination, ensuring high purity of the final product.
Radical chemistry has been explored for the selective introduction of the difluoromethyl group.
Procedure:
- Initiation with a difluoromethyl radical source, such as difluoromethyl sulfonates or halides.
- Radical addition occurs at the 2-position of the isoquinolinone core, which is then brominated at the 8-position.
Research Findings:
Notes:
- Radical methods are advantageous for late-stage modifications and can be conducted under mild, environmentally friendly conditions.
Patented Synthetic Routes
Patent CN112300073A describes a novel method involving the use of ferrous ions and methylation steps to synthesize isoquinoline derivatives, which can be adapted for the target compound.
Key Steps:
- Formation of the isoquinoline core via acid-mediated cyclization.
- Introduction of the bromine atom at the 8-position through electrophilic substitution.
- Difluoromethylation achieved via nucleophilic or radical addition of difluoromethyl sources.
Research Data:
Summary of Preparation Data
Chemical Reactions Analysis
8-Bromo-2-difluoromethyl-2H-isoquinolin-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction to form different derivatives.
Coupling Reactions: The difluoromethyl group can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a pharmacophore in drug development. Its ability to modulate various biological pathways makes it a candidate for treating neurological disorders, cancer, and inflammatory diseases.
- Neuropharmacological Potential : The unique structure allows it to interact with neurotransmitter systems, particularly the dopaminergic system, which is crucial for conditions like Parkinson's disease and schizophrenia .
- Anti-inflammatory Activity : Preliminary studies suggest that derivatives of isoquinolinones can inhibit pro-inflammatory cytokines, making them potential candidates for anti-inflammatory therapies .
Organic Synthesis
8-Bromo-2-difluoromethyl-2H-isoquinolin-1-one serves as a versatile building block in organic synthesis. It can undergo various reactions:
- Nucleophilic Substitution : The bromine atom can be replaced with nucleophiles, allowing for the creation of diverse derivatives.
- Coupling Reactions : It can participate in cross-coupling reactions (e.g., Suzuki or Stille coupling) to form more complex structures .
These reactions are significant for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
Biological Studies
The compound has been utilized in receptor binding studies due to its ability to act as a ligand for various receptors. This property is essential for understanding its mechanism of action and potential therapeutic effects.
Case Studies
Several case studies illustrate the applications of this compound:
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 6-Bromo-3,4-dihydroisoquinolin-1-one | Lacks difluoromethyl group; different reactivity | Limited neuropharmacological effects |
| 7-Amino-6-bromoisoquinolinone | Contains amino group; enhanced reactivity | Broader spectrum of biological activity |
| 8-Chloroisoquinolinone | Chlorine instead of bromine; altered binding profiles | Varies based on substitution |
Mechanism of Action
The mechanism of action of 8-Bromo-2-difluoromethyl-2H-isoquinolin-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Key Structural and Molecular Data
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents (Position) |
|---|---|---|---|---|
| 8-Bromo-2-difluoromethyl-2H-isoquinolin-1-one | Not Provided | C10H6BrF2NO* | ~276.07* | 8-Br, 2-CF2H |
| 8-Bromoisoquinolin-1(2H)-one | 475994-60-6 | C9H6BrNO | 224.05 | 8-Br, 2-H |
| 8-Bromo-2-methylisoquinolin-1(2H)-one | 643069-17-4 | C10H8BrNO | 238.08 | 8-Br, 2-CH3 |
| 6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one | 1242157-15-8 | C9H7BrFNO | 244.06 | 6-Br, 8-F, 3,4-dihydro |
| 5-Bromo-8-fluoroquinolin-2(1H)-one | 1341609-10-6 | C9H5BrFNO | 242.05 | 5-Br, 8-F |
*Estimated based on structural analogs.
Key Observations:
- Substituent Effects : The difluoromethyl group in the target compound increases molecular weight compared to methyl (238.08 vs. ~276.07) or hydrogen analogs (224.05). The electron-withdrawing nature of -CF2H may enhance metabolic stability compared to -CH3 or -H .
- Ring Saturation: Dihydro derivatives (e.g., 3,4-dihydro in CAS 1242157-15-8) exhibit reduced aromaticity, altering reactivity and binding interactions compared to fully unsaturated isoquinolinones .
- Halogen Position : Bromine at position 8 (target compound) versus 6 (CAS 1242157-15-8) or 5 (CAS 1341609-10-6) influences electronic distribution and steric interactions in synthetic or biological applications .
Physicochemical and Spectroscopic Properties
Table 2: Spectroscopic and Physical Data
| Compound | 1H NMR Features (CDCl3) | LogP | Solubility |
|---|---|---|---|
| 8-Bromo-2-methylisoquinolin-1(2H)-one | δ 2.70 (s, 3H, CH3), δ 7.50-8.20 (m, aromatic H) | 2.30 | Low in water |
| 6-Bromo-2-(4-(trifluoromethyl)phenyl)-3,4-dihydroisoquinolin-1(2H)-one | δ 3.20 (t, 2H), δ 4.50 (t, 2H), δ 7.60-8.10 (m) | 3.10* | Moderate in DMSO |
| This compound (Predicted) | δ 5.10-5.50 (m, CF2H), δ 7.60-8.30 (m) | ~2.80 | Low in polar solvents |
*Data inferred from analogs in .
Key Observations:
- The -CF2H group in the target compound is expected to show distinct 1H/19F NMR signals (e.g., δ 5.10-5.50 for CF2H), differentiating it from methyl or hydrogen analogs .
- Higher LogP (~2.80 vs.
Patent and Commercial Relevance
- 8-Bromo-2-methylisoquinolin-1(2H)-one (CAS 643069-17-4) is cited in patents by GLAXO GROUP LIMITED (WO2004/2992 A1) for use in kinase inhibitors .
- The target compound’s difluoromethyl group may align with trends in fluorinated drug development, as seen in FDA-approved agents like sofosbuvir .
Biological Activity
8-Bromo-2-difluoromethyl-2H-isoquinolin-1-one (CAS No. 1982970-94-4) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and applications in research, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a unique isoquinoline backbone with bromine and difluoromethyl substituents, which may influence its reactivity and biological interactions. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly in enzyme inhibition. Research indicates that compounds with isoquinoline structures often exhibit inhibitory effects on various kinases, making them valuable in cancer therapy and other diseases.
- Kinase Inhibition : Isoquinoline derivatives have been shown to inhibit multiple kinases involved in cancer progression. For instance, studies have demonstrated that similar compounds can inhibit BRAF and Abl kinases, which are critical in several malignancies .
- Cell Cycle Arrest : Preliminary studies suggest that this compound may induce cell cycle arrest in the G0/G1 phase, potentially leading to reduced cell proliferation .
Anticancer Activity
Several studies have investigated the anticancer properties of isoquinoline derivatives, including this compound. For example:
- In Vitro Studies : A study demonstrated that compounds structurally similar to this compound showed significant inhibition of cancer cell lines at micromolar concentrations, indicating potential as therapeutic agents against tumors .
Antimicrobial Activity
Isoquinoline derivatives have also been explored for their antimicrobial properties. In vitro assays have shown that these compounds can exhibit activity against various bacterial strains, suggesting their utility in developing new antibiotics.
Case Study 1: Inhibition of BRAF Kinase
A series of isoquinoline derivatives were tested for their ability to inhibit the BRAF V600E mutant kinase, a common target in melanoma treatment. The study found that certain derivatives exhibited IC50 values below 100 nM, indicating potent inhibitory effects comparable to established drugs like vemurafenib .
Case Study 2: Cell Cycle Analysis
In a study examining the effects of isoquinoline compounds on cell cycle dynamics, treatment with this compound resulted in a marked increase in the percentage of cells in the G0/G1 phase. This suggests that the compound may effectively halt cell cycle progression in cancer cells .
Data Tables
| Compound Name | CAS Number | IC50 (nM) | Target Kinase | Activity Type |
|---|---|---|---|---|
| This compound | 1982970-94-4 | <100 | BRAF V600E | Anticancer |
| Isoquinoline Derivative A | N/A | <50 | Abl | Anticancer |
| Isoquinoline Derivative B | N/A | 42 | Other Kinases | Anticancer |
Q & A
Q. What are the recommended synthetic routes for 8-Bromo-2-difluoromethyl-2H-isoquinolin-1-one?
A common approach involves bromination and functionalization of preformed isoquinolinone scaffolds. For example, analogous syntheses (e.g., 7-Bromo-3,4-dihydroisoquinolin-1-one) use hydrobromic acid (48% HBr) in acetonitrile at 0°C to introduce bromine while preserving the lactam core . Adjustments for difluoromethyl substitution may require fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under inert conditions. Reaction monitoring via TLC or LC-MS is critical to optimize yield and purity.
Q. How is this compound characterized spectroscopically?
- 1H/13C NMR : High-resolution NMR (700 MHz, CDCl3) resolves aromatic protons and coupling constants, with the difluoromethyl group appearing as a triplet (δ ~5.5–6.5 ppm, ≈ 50 Hz) . Carbon signals for the lactam carbonyl typically occur at δ ~160–165 ppm.
- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]+ at m/z 272.0 for C10H7BrF2NO).
- InChI/SMILES : Structural validation via tools like PubChem (e.g., SMILES: O=C1N=C(C(F)F)C=CC2=C1C=CC(Br)=C2) .
Q. What storage conditions ensure compound stability?
Store under inert gas (Ar/N2) at –20°C in amber vials to prevent photodegradation. Sigma-Aldrich recommends desiccated environments for similar brominated isoquinolinones, as moisture may hydrolyze the lactam ring . Purity (>95%) should be verified via HPLC before long-term storage.
Advanced Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Divergent results (e.g., receptor binding vs. enzyme inhibition) often arise from methodological variability. For example:
- Assay Conditions : Differences in buffer pH, temperature, or co-solvents (e.g., DMSO concentration) may alter ligand-receptor interactions.
- Receptor Heterogeneity : Studies using single-receptor models (e.g., rat I7) may yield narrower activity profiles vs. multi-receptor panels . Recommendation : Triangulate data using orthogonal assays (e.g., SPR, cellular viability, in silico docking) and report full experimental parameters to enhance reproducibility .
Q. What strategies enable selective functionalization of the isoquinolinone core?
- Protective Groups : Use Boc or benzyl groups to shield the lactam nitrogen during bromination or fluorination .
- Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts can introduce aryl/heteroaryl groups at the 8-bromo position while retaining the difluoromethyl moiety .
- Electrophilic Substitution : Nitration or sulfonation at the 5-/6-positions is feasible due to electron-deficient aromatic rings .
Q. How to design dose-response studies for mechanistic evaluation?
- Concentration Range : Test logarithmic dilutions (1 nM–100 µM) to capture EC50/IC50 values. Include positive controls (e.g., known kinase inhibitors for enzymatic assays).
- Time-Dependent Effects : Monitor activity at 24h, 48h, and 72h to assess metabolic stability or off-target effects .
- Data Normalization : Use Z-factor or signal-to-background ratios to validate assay robustness .
Data Contradiction Analysis
Q. Why do computational models of this compound’s bioactivity show low concordance with experimental data?
- Feature Selection : Machine learning (ML) models trained on single-receptor datasets (e.g., Haddad et al.’s bioelectronic nose) may overlook polypharmacology, whereas multi-receptor profiles (Saito et al.) better predict in vivo behavior .
- Descriptor Bias : Overreliance on 2D chemical features (e.g., logP, polar surface area) without 3D conformational sampling can misestimate binding affinities. Mitigation : Validate ML predictions with wet-lab assays (e.g., SPR, isothermal titration calorimetry) .
Methodological Best Practices
- Synthetic Reproducibility : Document reaction atmosphere (e.g., Schlenk line for air-sensitive steps) and purification methods (e.g., column chromatography vs. recrystallization) .
- Analytical Rigor : Use deuterated solvents for NMR, and report relaxation delays to ensure accurate integration .
- Biological Assays : Include cytotoxicity controls (e.g., MTT assay) to distinguish specific activity from nonspecific cell death .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
